![molecular formula C23H27NO3 B3743889 1'-[(2,3,4-Trimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B3743889.png)
1'-[(2,3,4-Trimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Overview
Description
1’-[(2,3,4-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] is a complex organic compound characterized by its unique spiro structure, which involves a piperidine ring fused to an indene moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
The synthesis of 1’-[(2,3,4-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Trimethoxyphenylmethyl Intermediate: This step involves the reaction of 2,3,4-trimethoxybenzyl chloride with a suitable nucleophile to form the trimethoxyphenylmethyl intermediate.
Spirocyclization: The intermediate is then subjected to spirocyclization with an indene derivative under specific conditions to form the spiro[indene-1,4’-piperidine] core.
Final Modifications: Additional functional group modifications may be performed to achieve the desired chemical structure.
Industrial production methods often involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1’-[(2,3,4-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the aromatic ring or the piperidine moiety.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1’-[(2,3,4-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: This compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1’-[(2,3,4-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1’-[(2,3,4-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] can be compared with other similar compounds, such as:
1-[(2,3,4-Trimethoxyphenyl)methyl]piperazine: This compound shares the trimethoxyphenylmethyl group but differs in its core structure, which is a piperazine ring instead of a spiro[indene-1,4’-piperidine] core.
Piperidine, 1-[(2,3,4-trimethoxyphenyl)methyl]-: This compound has a similar piperidine ring but lacks the spiro[indene] structure.
The uniqueness of 1’-[(2,3,4-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] lies in its spiro structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1'-[(2,3,4-trimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-25-20-9-8-18(21(26-2)22(20)27-3)16-24-14-12-23(13-15-24)11-10-17-6-4-5-7-19(17)23/h4-11H,12-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZQYZYEQLWONF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCC3(CC2)C=CC4=CC=CC=C34)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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